molecular formula C16H12F3N3 B6311193 4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile CAS No. 1203564-54-8

4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile

Cat. No. B6311193
CAS RN: 1203564-54-8
M. Wt: 303.28 g/mol
InChI Key: HKJDNXPSDAKQIM-PXLXIMEGSA-N
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Description

4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile, or 4-HBT for short, is an organic compound belonging to the class of hydrazines. It is a versatile compound with a wide range of applications in both laboratory and industrial settings. 4-HBT has been used in the synthesis of various heterocyclic compounds, as well as in the production of pharmaceuticals, agrochemicals, and dyes. In addition, 4-HBT has been studied for its potential to act as a catalyst in organic transformations and as a ligand in coordination chemistry.

Scientific Research Applications

4-HBT has been used in a wide range of scientific research applications. It has been used as a ligand in coordination chemistry, as a catalyst in organic transformations, and as a substrate in enzyme-catalyzed reactions. In addition, 4-HBT has been used in the synthesis of heterocyclic compounds, such as pyrazoles and pyridines. Furthermore, 4-HBT has been studied for its potential to act as a fluorescent probe for the detection of metal ions and small molecules.

Mechanism of Action

The mechanism of action of 4-HBT is not fully understood. However, it is believed that the compound acts as a Lewis acid, forming a complex with the substrate molecule. This complex then undergoes a series of reactions, resulting in the formation of the desired product. In addition, 4-HBT has been shown to act as a catalyst in some organic transformations, such as the dehydration of alcohols.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-HBT are largely unknown. However, the compound has been shown to act as an inhibitor of some enzymes, such as the enzyme responsible for the conversion of glucose to fructose. In addition, 4-HBT has been shown to inhibit the growth of some bacteria, including Escherichia coli.

Advantages and Limitations for Lab Experiments

The main advantages of using 4-HBT in laboratory experiments include its low cost, its availability in a variety of forms, and its versatility. In addition, 4-HBT is relatively stable and can be stored for long periods of time. However, 4-HBT is highly toxic and should be handled with caution. In addition, the compound can be explosive under certain conditions and should be stored away from sources of heat and flame.

Future Directions

The potential future directions for 4-HBT research include further investigation of its mechanism of action, its potential applications as a fluorescent probe, and its potential to act as a catalyst in organic transformations. In addition, further research into the biochemical and physiological effects of 4-HBT could lead to the development of new therapeutic agents. Finally, further investigation into the synthesis of 4-HBT could lead to the development of more efficient and cost-effective methods.

Synthesis Methods

4-HBT can be synthesized from a variety of starting materials, including nitriles, aldehydes, and ketones. One common method of synthesis involves the condensation of a nitrile with an aldehyde or ketone in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction generates an intermediate hydrazone, which is then reduced to 4-HBT using a reducing agent, such as sodium borohydride or lithium aluminum hydride. Alternatively, 4-HBT can be synthesized by the reaction of an aldehyde or ketone with hydrazine hydrate in the presence of a strong acid, such as sulfuric acid or hydrochloric acid.

properties

IUPAC Name

4-[(2E)-2-hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3/c17-16(18,19)14-3-1-2-13(9-14)15(22-21)8-11-4-6-12(10-20)7-5-11/h1-7,9H,8,21H2/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJDNXPSDAKQIM-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=NN)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C(=N/N)/CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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